

regulation of Interleukin-12 gene expression

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Regulation of **Interleukin-12** Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-12 (IL-12) is a pivotal heterodimeric cytokine, composed of p35 (IL-12a) and p40 (IL-12b) subunits, which are encoded by separate genes on different chromosomes.^[1] Produced primarily by antigen-presenting cells (APCs) such as macrophages, dendritic cells (DCs), and B cells, IL-12 is a critical mediator that bridges the innate and adaptive immune systems.^{[2][3][4]} It plays a central role in host defense against intracellular pathogens and in anti-tumor immunity by inducing the production of interferon-gamma (IFN- γ), promoting the differentiation of T helper 1 (Th1) cells, and enhancing the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes.^{[1][2][5]}

The expression of the two IL-12 subunits is tightly and coordinately regulated at multiple levels, ensuring that its potent pro-inflammatory activity is initiated only when necessary.^[2] The p35 subunit is often constitutively transcribed at low levels, but its translation is induced upon stimulation, while the p40 subunit is inducibly expressed.^{[4][6][7]} Dysregulation of IL-12 production can lead to a failure to clear infections or control malignancies, or conversely, contribute to the pathogenesis of autoimmune and inflammatory diseases.^[2] This guide provides a comprehensive overview of the molecular mechanisms governing IL-12 gene expression, the key signaling pathways involved, and the experimental protocols used to investigate these processes.

Transcriptional Regulation of IL-12 Genes

The transcriptional control of the IL12A (p35) and IL12B (p40) genes is a complex process involving the coordinated action of multiple transcription factors and signaling pathways.

Key Transcription Factors and Promoter Elements

The promoters of both IL-12 subunit genes contain binding sites for a variety of transcription factors that are activated in response to pathogenic stimuli.

- Nuclear Factor-κB (NF-κB): NF-κB is indispensable for the induction of IL12B (p40) transcription.^[8] In macrophages, stimuli like lipopolysaccharide (LPS) trigger the activation of NF-κB complexes, particularly p50/c-Rel and p50/p65 heterodimers.^{[9][10]} The c-Rel subunit has been shown to be a key and specific regulator of IL12b gene expression, distinguishing it from the more ubiquitous p65.^{[10][11]} An NF-κB half-site located at -122 to -132 in the macrophage p40 promoter is critical for this inducible activity.^[9]
- Interferon Regulatory Factors (IRFs): Several members of the IRF family are crucial for IL-12 expression.
 - IRF-1: This factor is essential for the expression of both p35 and p40 subunits.^{[5][12]} IL-12 itself can directly up-regulate IRF-1 expression in T and NK cells, creating a positive feedback mechanism.^{[13][14]} Studies in IRF-1 knockout mice show markedly diminished IL-12 p40 mRNA induction by LPS.^[12]
 - IRF-2: Macrophages from IRF-2 knockout mice also exhibit dysregulated IL-12 production, indicating its role as a critical transcription factor in this process.^[12]
 - IRF-5 and ICSBP (IRF-8): These factors also contribute to the transcriptional activation of the IL-12 genes.^{[5][11]}
- Activator Protein-1 (AP-1): The AP-1 complex, composed of c-Fos and c-Jun proto-oncogenes, has a dual role. While some studies implicate it as a trans-activator, it has also been shown to function as an inhibitor of IL-12 p40 transcription, particularly in the context of prostaglandin E2 (PGE2)-mediated suppression.^{[15][16][17]} Macrophages deficient in c-Fos, for instance, show a significant increase in IL-12 p70 production.^[16]

- Other Transcription Factors: Additional factors such as CCAAT/enhancer-binding protein (C/EBP) β , Ets-2, PU.1, and Erythroid Kruppel-like factor (EKLF) have been identified as regulators of IL12B transcription in macrophages.[17][18]

Quantitative Data on Transcriptional Regulation

The following table summarizes experimental data on the effects of various factors and stimuli on IL-12 mRNA expression.

Cell Type	Stimulus/Condition	Gene	Effect on mRNA Expression	Reference
Mouse Peritoneal Macrophages	LPS	IL12b (p40)	Strong induction	[16]
Mouse Peritoneal Macrophages	IFN-γ + LPS	IL12a (p35) & IL12b (p40)	Strong induction, synergistic effect	[16]
Mouse Peritoneal Macrophages	LPS + PGE2	IL12a (p35) & IL12b (p40)	Inhibition of LPS-induced expression	[16]
Macrophages from IRF-1-/- mice	LPS	IL12b (p40)	Markedly diminished induction	[12]
Macrophages from IRF-1-/- mice	LPS	IL12a (p35)	Impaired induction	[12]
Macrophages from IRF-2-/- mice	LPS	IL12b (p40)	Markedly diminished induction	[12]
Cord Blood Mononuclear Cells	LPS	IL12b (p40)	3-4 fold lower expression compared to adult PBMC	[3]

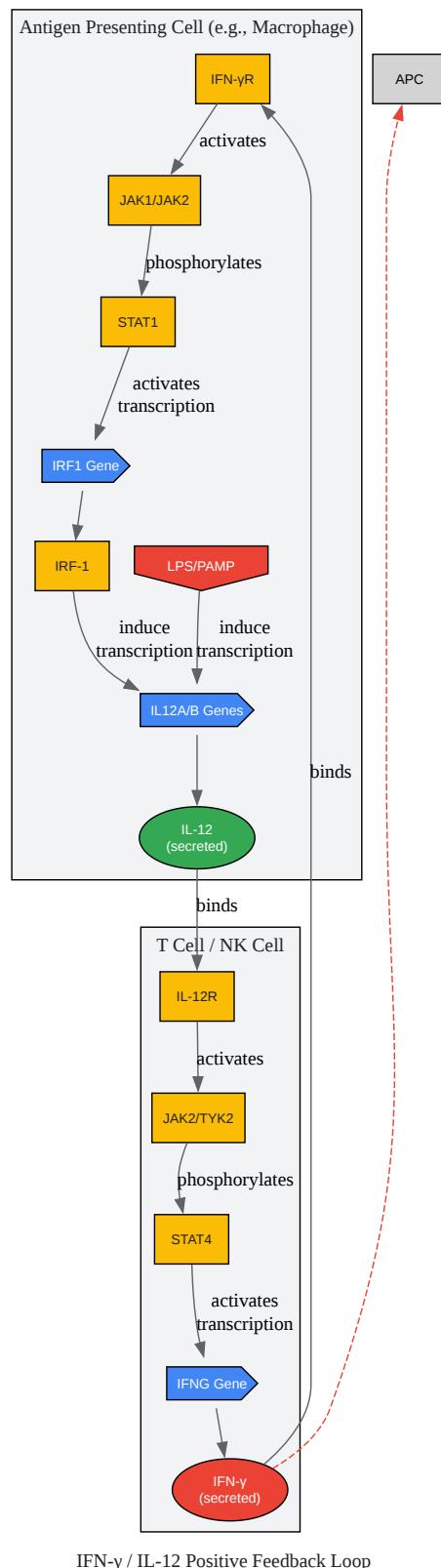
Signaling Pathways Regulating IL-12 Expression

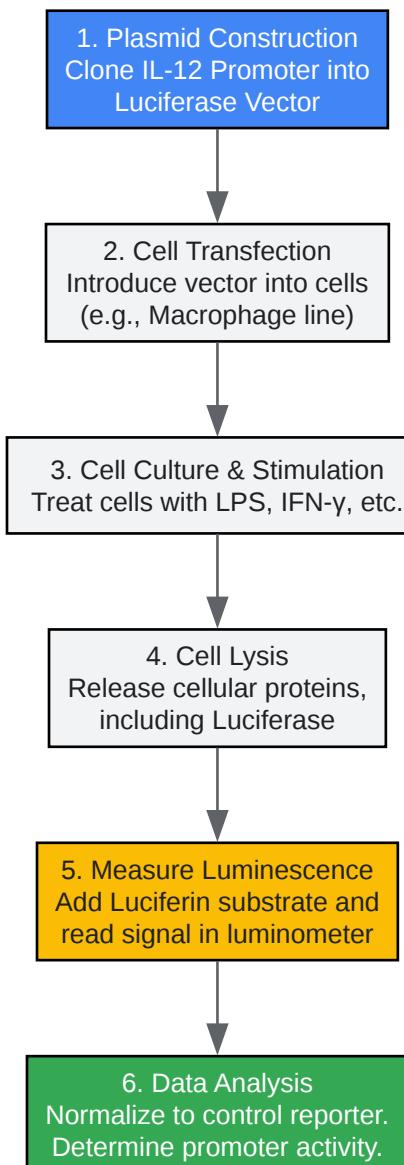
Several interconnected signaling pathways converge to control the transcription of IL-12 genes. These pathways are initiated by pathogen recognition, T-cell interactions, and cytokine feedback.

Toll-Like Receptor (TLR) Signaling

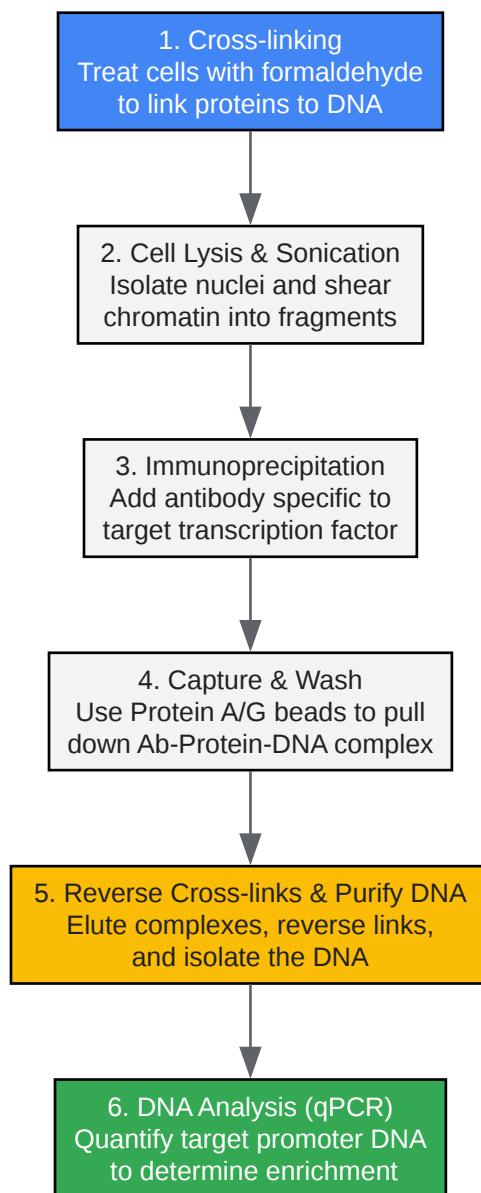
APCs recognize pathogen-associated molecular patterns (PAMPs) through TLRs, which is a primary mechanism for inducing IL-12.[19]

- TLR4: The receptor for LPS from Gram-negative bacteria, TLR4 activation signals through the MyD88 and TRIF adaptor proteins.[6][20] This leads to the activation of canonical NF- κ B and MAPKs, which are essential for inducing IL12A and IL12B transcription.[4][6]
- TLR9: This intracellular receptor recognizes microbial DNA (CpG motifs).[21] TLR9 signaling is a potent inducer of IL-12p40 and can cooperate with other TLRs, like TLR4, to selectively increase IL-12 production in DCs.[21][22] Interestingly, there is evidence of crosstalk where TLR2 signaling can negatively regulate TLR9-driven IL-12 production in microglia.[21]

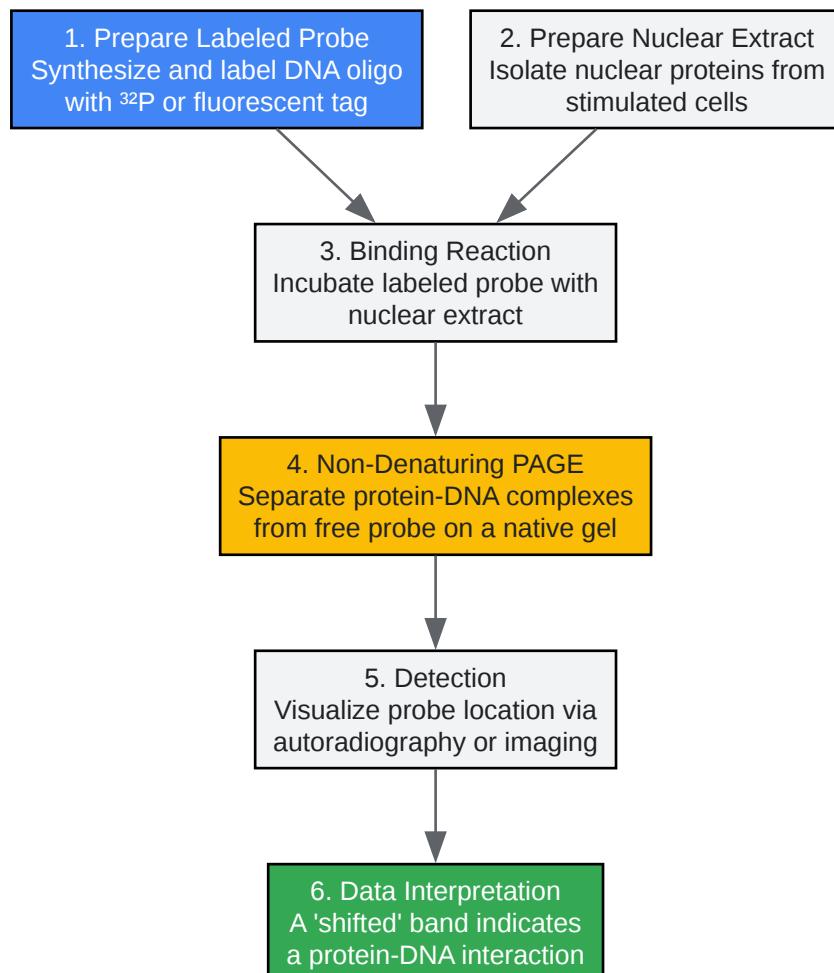




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- To cite this document: BenchChem. [regulation of Interleukin-12 gene expression]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171171#regulation-of-interleukin-12-gene-expression>

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